N-[(4-iodophenyl)sulfonyl]-beta-alanine
Description
N-[(4-Iodophenyl)sulfonyl]-beta-alanine is a sulfonamide derivative of the non-proteinogenic amino acid beta-alanine. Its structure features a 4-iodophenylsulfonyl group attached to the beta-amino group of alanine, conferring unique physicochemical properties. The iodine substituent enhances molecular weight (371.15 g/mol) and lipophilicity, which may influence bioavailability and receptor interactions. This compound is synthesized via sulfonylation of beta-alanine using 4-iodobenzenesulfonyl chloride under basic conditions, a method analogous to routes described for related sulfonamides .
Properties
Molecular Formula |
C9H10INO4S |
|---|---|
Molecular Weight |
355.15 g/mol |
IUPAC Name |
3-[(4-iodophenyl)sulfonylamino]propanoic acid |
InChI |
InChI=1S/C9H10INO4S/c10-7-1-3-8(4-2-7)16(14,15)11-6-5-9(12)13/h1-4,11H,5-6H2,(H,12,13) |
InChI Key |
BSKXHODAFZJMLB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1S(=O)(=O)NCCC(=O)O)I |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NCCC(=O)O)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The biological and chemical behavior of sulfonamide-beta-alanine derivatives is heavily influenced by substituents on the phenyl ring. Key analogs and their properties are summarized below:
Table 1: Comparative Analysis of Sulfonamide-beta-alanine Derivatives
Key Findings:
- Halogen Effects: Despite the larger atomic radius of iodine (vs. However, iodine’s polarizability may enhance binding affinity in hydrophobic pockets.
- Solubility : Methyl and acetamido groups improve aqueous solubility compared to iodine, which prioritizes membrane permeability .
- Biological Activity: Amino-substituted analogs (e.g., benzothiazole derivatives) show antitumor activity, suggesting structural modifications can redirect therapeutic applications .
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